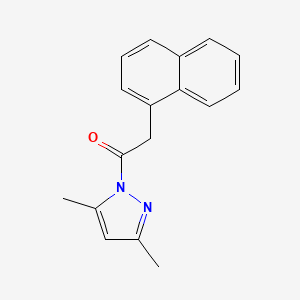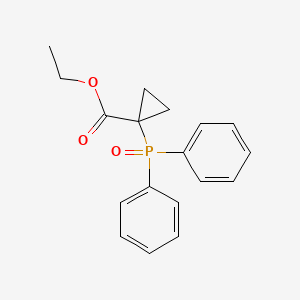![molecular formula C14H17NO3 B5829549 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one](/img/structure/B5829549.png)
3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied for its potential use in cancer treatment and as a tool in scientific research. In
Wirkmechanismus
3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one inhibits the activity of EGFR by binding to its ATP-binding site, preventing the phosphorylation of tyrosine residues and downstream signaling pathways. This leads to a decrease in cell proliferation and survival, ultimately resulting in cell death.
Biochemical and Physiological Effects
In addition to its anti-cancer properties, 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one has also been shown to have effects on the cardiovascular system. It has been demonstrated to reduce cardiac hypertrophy and fibrosis in animal models of heart disease. 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one has also been shown to improve endothelial function and reduce atherosclerosis in animal models of vascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one is a highly specific inhibitor of EGFR, making it a valuable tool for studying the role of this receptor in various biological processes. However, its use in lab experiments is limited by its relatively low solubility in aqueous solutions and its potential for off-target effects at high concentrations.
Zukünftige Richtungen
Future research on 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one could focus on developing more potent and selective inhibitors of EGFR, as well as investigating its potential use in combination therapy with other anti-cancer agents. Additionally, further studies could explore the role of 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one in other biological processes beyond cancer and cardiovascular disease.
Synthesemethoden
The synthesis of 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one involves several steps, starting with the reaction of 2,4-dimethoxybenzylamine with cyclohexanone to form 2-(2,4-dimethoxyphenyl)-2-cyclohexen-1-one. This intermediate is then reacted with paraformaldehyde and ammonium chloride to form 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one. The final product is obtained through purification by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one has been widely used as a tool in scientific research, particularly in the field of cancer biology. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and head and neck cancers. 3-[(2,4-dimethoxyphenyl)amino]-2-cyclohexen-1-one has also been used to study the role of EGFR in cancer progression and to identify potential targets for cancer therapy.
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyanilino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-17-12-6-7-13(14(9-12)18-2)15-10-4-3-5-11(16)8-10/h6-9,15H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIINDONIQBXDPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=CC(=O)CCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)


![N-(2-fluorophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5829494.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)



![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)

![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)

![4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)